molecular formula C12H13BrO2 B8755280 2-(3-(4-Bromophenyl)cyclobutyl)acetic acid

2-(3-(4-Bromophenyl)cyclobutyl)acetic acid

Cat. No. B8755280
M. Wt: 269.13 g/mol
InChI Key: VXZMWHLNVILOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Bromophenyl)cyclobutyl)acetic acid is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-Bromophenyl)cyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-Bromophenyl)cyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

2-[3-(4-bromophenyl)cyclobutyl]acetic acid

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)10-5-8(6-10)7-12(14)15/h1-4,8,10H,5-7H2,(H,14,15)

InChI Key

VXZMWHLNVILOHE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (20.7 g, 164.29 mmol, 1.20 equiv) and two drops of DMF were added into a solution of 3-(4-bromophenyl)cyclobutane-1-carboxylic acid (38 g, 148.96 mmol, 1.00 equiv) (U.S. Pat. No. 5,541,343 A1) in dichloromethane (200 mL) at 0° C. After being stirred for 1 h at 25° C. the solvent was removed and the residue was dissolved in tetrahydrofuran (300 mL). To this was added triethylamine (16 g, 158.12 mmol, 1.07 equiv) dropwise with stirring at 0° C. The solution was stirred for 10 min at 0° C. and a solution of TMSCHN2 (2.0 M in hexane, 145 mL, 1.95 equiv) was added dropwise at 0° C. The resulting solution was stirred for 3 h at room temperature, quenched with sodium bicarbonate, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3). This resulted in 28.0 g (67%) of 2-[3-(4-bromophenyl)cyclobutyl]-2-oxoethane-1-diazonium as a yellow solid. LC-MS 279, 281 [M+H]+; A solution of silver trifluoroacetate (2.7 g, 12.27 mmol, 0.10 equiv) in triethylamine (48 mL) was added into a solution of the above diazonium (35 g, 125.39 mmol, 1.00 equiv) in tetrahydrofuran (350 mL)/water (35 mL) at −30° C. under a nitrogen atmosphere (1 atm) in darkness. The reaction solution was stirred for 4 h at room temperature and the pH value of the solution was adjusted to 2 with 2N hydrogen chloride. The resulting solution was extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:3) to give 22 g (65%) of 2-[3-(4-bromophenyl)cyclobutyl]acetic acid as a yellow solid. LC-MS 267, 269 [M−H]+. A suspension of 2-[3-(4-bromophenyl)cyclobutyl]acetic acid (6 g, 22.29 mmol, 1.00 equiv) in polyphosphoric acid (100 mL) was stirred for 12 h at 100° C. The resulting solution was diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 1.0 g (18%) 2-bromo-7,8-dihydro-5H-5,7-methanobenzo[7]annulen-9(6H)-one as yellow oil. Bromine (100 uL, 1.00 equiv) was added into a solution of this intermediate (500 mg, 1.99 mmol, 1.00 equiv) in dichloromethane (3 mL) with stirring at −10° C. After being stirred for 2 h at −10° C. the reaction was quenched by sodium bicarbonate, diluted with 50 mL of DCM, washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum. This resulted in 600 mg (91%) of 2,8-dibromo-7,8-dihydro-5H-5,7-methanobenzo[7]annulen-9(6H)-one as yellow oil; LC-MS 329, 331 [M+H]+. A solution of this intermediate (650 mg, 1.97 mmol, 1.00 equiv) and thiourea (0.6 mg, 0.01 mmol, 4.00 equiv) in 1,4-dioxane (10 mL) was stirred for 12 h at 90° C. The resulting solution was diluted with 100 mL of DCM, washed with 50 mL of saturated sodium bicarbonate and 50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:5). This resulted in 350 mg (58%) of 9-bromo-5,6-dihydro-4H-4,6-methanobenzo[6,7]cyclohepta[1,2-d]thiazol-2-amine as light brown oil. LC-MS 307, 309 [M+H]+. A solution of this intermediate (350 g, 1.14 mol, 1.00 equiv), n-BuONO (0.65 g, 5.50 equiv), CH2I2 (0.5 mL) in dichloromethane (5 mL) was stirred for 6 h at room temperature. The resulting mixture was concentrated under vacuum and the residue was purified on a silica gel column with petroleum ether. This resulted in 200 mg (42%) of 9-bromo-2-iodo-5,6-dihydro-4H-4,6-methanobenzo[6,7]cyclohepta[1,2-d]thiazole LC-MS 418, 420 [M+H]+. A suspension of this intermediate (200 mg, 0.48 mmol, 1.00 equiv) and cuprous cyanide (169 mg, 1.90 mmol, 4.00 equiv) in DMSO (2 mL) and water (0.2 mL) was stirred for 12 h at 90° C. The resulting solution was diluted with 100 mL of DCM and washed with water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1:4) to give 30 mg (19%) of the titled compound.
[Compound]
Name
diazonium
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
solvent
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
5,541,343 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
145 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

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